

# Application Note: Inavolisib in Advanced HR+/HER2-, PIK3CA-Mutated Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

[Get Quote](#)

## 1. Clinical Context and Rationale

- Indication:** Inavolisib is approved in combination with palbociclib and fulvestrant for adults with endocrine-resistant, **PIK3CA-mutated, HR-positive, HER2-negative**, locally advanced or metastatic breast cancer [1] [2] [3].
- Biological Rationale:** The PI3K/AKT/mTOR pathway is a critical intracellular signaling axis governing cell growth, survival, and metabolism. **Activating PIK3CA mutations** are present in approximately 35-40% of HR-positive breast cancers and are a known driver of resistance to endocrine therapy [4] [5] [6]. Inavolisib, an alpha-specific PI3K inhibitor, targets the cancer-promoting activity of these mutated proteins to overcome treatment resistance [5] [3].

**2. Recommended Dosing and Administration** The following dosing regimen has been established for clinical use based on the INAVO120 trial.

Table 1: Recommended Dosing Schedule for the Inavolisib Combination Regimen

| Agent       | Dose and Route | Dosing Schedule                                                                                | Additional Notes                      |
|-------------|----------------|------------------------------------------------------------------------------------------------|---------------------------------------|
| Inavolisib  | 9 mg, orally   | Once daily, continuously until disease progression or unacceptable toxicity                    | Can be taken with or without food [1] |
| Palbociclib | 125 mg, orally | Once daily for 21 consecutive days, followed by 7 days off, to comprise a 28-day cycle [1] [3] | Refer to full prescribing information |

| Agent       | Dose and Route          | Dosing Schedule                                                                            | Additional Notes                      |
|-------------|-------------------------|--------------------------------------------------------------------------------------------|---------------------------------------|
| Fulvestrant | 500 mg, intramuscularly | Administered on Cycle 1, Days 1 and 15, then on Day 1 of every subsequent 28-day cycle [1] | Refer to full prescribing information |

**3. Efficacy Data from the INAVO120 Trial** The approval was based on INAVO120, a randomized, double-blind, placebo-controlled phase III trial (N=325) [1] [2]. Patients were treatment-naïve in the metastatic setting and had disease recurrence on or within 12 months of completing adjuvant endocrine therapy [1].

Table 2: Key Efficacy Outcomes from the INAVO120 Trial

| Efficacy Endpoint                      | Inavolisib + Palbociclib + Fulvestrant | Placebo + Palbociclib + Fulvestrant | Hazard Ratio (HR) / Difference                   |
|----------------------------------------|----------------------------------------|-------------------------------------|--------------------------------------------------|
| Median Progression-Free Survival (PFS) | 15.0 months (95% CI: 11.3, 20.5)       | 7.3 months (95% CI: 5.6, 9.3)       | HR 0.43 (95% CI: 0.32, 0.59); p < 0.0001 [1] [2] |
| Objective Response Rate (ORR)          | 58% (95% CI: 50, 66)                   | 25% (95% CI: 19, 32)                | Not applicable [1] [2]                           |
| Median Duration of Response (DOR)      | 18.4 months (95% CI: 10.4, 22.2)       | 9.6 months (95% CI: 7.4, 16.6)      | Not applicable [1]                               |
| Interim Overall Survival (OS)          | Supportive benefit                     | ---                                 | HR 0.64 (95% CI: 0.43, 0.97) [1] [2]             |

**4. Safety and Tolerability Profile** The safety profile of inavolisib is consistent with the known class effects of PI3K $\alpha$  inhibitors.

- Most Common Adverse Reactions ( $\geq 20\%$ ):** The most frequently reported adverse reactions and laboratory abnormalities included **decreased neutrophils**, decreased hemoglobin, **increased fasting glucose**, decreased platelets, decreased lymphocytes, **stomatitis**, **diarrhea**, decreased calcium, fatigue, decreased potassium, increased creatinine, increased ALT, nausea, decreased sodium, decreased magnesium, rash, decreased appetite, COVID-19 infection, and headache [1].

- **Key Management Themes:** Hyperglycemia, stomatitis, and diarrhea were commonly noted, requiring proactive monitoring and management [2].

5. **Companion Diagnostic** The **FoundationOne Liquid CDx assay** was approved concurrently as a companion diagnostic to identify patients with breast cancer harboring **PIK3CA mutations** who are eligible for treatment with this combination regimen [1].

## Experimental Protocol: Inavolisib in a Preclinical Setting

While detailed *in vivo* preclinical protocols for inavolisib are not publicly available, the diagram below reconstructs a standard workflow for evaluating a PI3K inhibitor in endocrine-resistant breast cancer models, based on standard practices and the clinical context.



[Click to download full resolution via product page](#)

The corresponding methodology for the key stages is as follows:

- **In Vivo Dosing Regimen:** While the clinical human dose is 9 mg taken orally once daily [1], preclinical studies typically require calculating a species-equivalent dose (e.g., ~9 mg/kg for mouse models) administered via oral gavage. Treatment should continue until tumor volume reaches a predefined endpoint or signs of unacceptable toxicity appear.
- **Efficacy Endpoint Assessment:** Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. Data is used to calculate **Tumor Growth Inhibition (TGI)**. **Progression-Free**

**Survival (PFS)** can be analyzed as the time from treatment initiation until a specific increase in tumor volume [1].

- **Pharmacodynamic (PD) Analysis:** To confirm target engagement, tumor tissues should be harvested at designated timepoints post-dose. Analysis via **immunohistochemistry (IHC)** or **western blot** for phosphorylation of key downstream effectors like **AKT and S6** is crucial to demonstrate pathway inhibition [4] [6].
- **Biomarker and Resistance Evaluation:** Profiling should include sequencing of the **PIK3CA gene** (e.g., exons 9 and 20) from tumor samples at baseline. To model acquired resistance, prolonged *in vitro* exposure of sensitive cell lines to increasing concentrations of inavolisib can be performed, followed by molecular profiling of resistant clones to identify compensatory mechanisms such as **mTORC1 hyperactivation** [6].

## Research Considerations and Future Directions

- **Managing Resistance:** Research indicates that acquired resistance to PI3K $\alpha$  inhibitors like inavolisib is often driven by **mTORC1 hyperactivation** [6]. This creates a metabolic vulnerability, suggesting that combination strategies with drugs targeting cancer metabolism (e.g., biguanides like metformin) could be a promising approach to overcome or delay resistance [6].
- **Combination Strategies:** The success of the triple-combination regimen highlights the importance of vertical pathway inhibition. Future protocols may explore combinations with other targeted agents, such as **CDK4/6 inhibitors** (as used clinically) or **mTOR inhibitors**, though the latter's clinical utility may be limited by toxicity [4] [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. FDA approves inavolisib with palbociclib and fulvestrant for ... [fda.gov]
2. Inavolisib With Palbociclib and Fulvestrant for Endocrine ... [pubmed.ncbi.nlm.nih.gov]
3. Inavolisib Regimen Approved for Certain Breast Cancers [aacr.org]
4. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine ... [pmc.ncbi.nlm.nih.gov]

5. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

6. Targeting PI3K inhibitor resistance in breast cancer with ... [nature.com]

To cite this document: Smolecule. [Application Note: Inavolisib in Advanced HR+/HER2-, PIK3CA-Mutated Breast Cancer]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548364#izorlisib-in-vivo-dosing]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com